(+)-alpha-Viniferin
(+)-alpha-Viniferin
Alpha-Viniferin, also known as Α-viniferin, belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Alpha-Viniferin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-viniferin is primarily located in the membrane (predicted from logP). Outside of the human body, Alpha-viniferin can be found in alcoholic beverages, common grape, and fruits. This makes Alpha-viniferin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
62218-13-7
VCID:
VC0015508
InChI:
InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H/t37-,38-,39+,40+,41+,42-/m1/s1
SMILES:
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O
Molecular Formula:
C42H30O9
Molecular Weight:
678.7 g/mol
(+)-alpha-Viniferin
CAS No.: 62218-13-7
Reference Standards
VCID: VC0015508
Molecular Formula: C42H30O9
Molecular Weight: 678.7 g/mol
CAS No. | 62218-13-7 |
---|---|
Product Name | (+)-alpha-Viniferin |
Molecular Formula | C42H30O9 |
Molecular Weight | 678.7 g/mol |
IUPAC Name | (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol |
Standard InChI | InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H/t37-,38-,39+,40+,41+,42-/m1/s1 |
Standard InChIKey | KUTVNHOAKHJJFL-ZSIJVUTGSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H]2[C@@H]3C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O |
SMILES | C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O |
Canonical SMILES | C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O |
Appearance | Powder |
Description | Alpha-Viniferin, also known as Α-viniferin, belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Alpha-Viniferin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-viniferin is primarily located in the membrane (predicted from logP). Outside of the human body, Alpha-viniferin can be found in alcoholic beverages, common grape, and fruits. This makes Alpha-viniferin a potential biomarker for the consumption of these food products. |
Synonyms | alpha-viniferin |
PubChem Compound | 196402 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume